1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl group at position 3, methyl groups at positions 2 and 5, and a piperazine moiety substituted with a naphthalen-1-yloxyethyl chain at position 5. The pyrazolo[1,5-a]pyrimidine scaffold is notable for its versatility in medicinal chemistry, often serving as a core structure in compounds targeting neurological receptors, kinases, or antimicrobial agents . The 4-fluorophenyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the naphthalenyloxyethyl-piperazine chain could influence pharmacokinetic properties, such as solubility and membrane permeability .
Properties
Molecular Formula |
C30H30FN5O |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C30H30FN5O/c1-21-20-28(36-30(32-21)29(22(2)33-36)24-10-12-25(31)13-11-24)35-16-14-34(15-17-35)18-19-37-27-9-5-7-23-6-3-4-8-26(23)27/h3-13,20H,14-19H2,1-2H3 |
InChI Key |
QJKFJEDPDFVJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine involves multiple steps. The initial step typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the fluorophenyl and naphthalen-1-yloxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
A study highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as antiviral agents. The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. This makes it a candidate for further investigation in antiviral drug development .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated that derivatives of pyrazolo compounds exhibit significant radical scavenging activity .
Antimicrobial Activity
In vitro evaluations have shown that related compounds demonstrate promising antimicrobial effects against various bacterial and fungal strains. This suggests potential applications in treating infections .
Case Study 1: Antiviral Efficacy
A patent (US9963455B2) discusses the synthesis and antiviral properties of related pyrazolo[1,5-a]pyrimidine derivatives. These compounds were tested against various viruses and showed promising results in inhibiting viral replication .
Case Study 2: Antioxidant Activity
Research published on novel pyrazole derivatives indicated that compounds structurally similar to 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine exhibited significant antioxidant activity when assessed using DPPH and superoxide radical scavenging assays . This highlights the potential for these compounds in developing treatments for oxidative stress-related conditions.
Case Study 3: Antimicrobial Testing
A series of experiments evaluated the antimicrobial efficacy of related piperazine derivatives. The results indicated several compounds exhibited strong antibacterial activity compared to standard antibiotics . This positions the compound as a potential lead for new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Scaffold-Based Mechanisms
The pyrazolo[1,5-a]pyrimidine scaffold is shared with several bioactive compounds. For example:
- 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n) (): This compound shares the pyrazolo-pyrimidine core but differs in substituents, including a trifluoromethylphenyl group and a diazenyl moiety. Unlike the target compound, 4n lacks the piperazine-naphthalenyloxyethyl chain, which may limit its CNS penetration but enhance stability in aqueous environments .
- The target compound’s 4-fluorophenyl group may mimic these interactions, while its naphthalenyloxyethyl chain could modulate selectivity .
Physicochemical and Pharmacokinetic Properties
Key Research Findings and Challenges
Shared Scaffold, Divergent Activities : While the pyrazolo-pyrimidine scaffold is associated with multi-target mechanisms (), the target compound’s naphthalenyloxyethyl-piperazine chain likely directs it toward neurological targets, unlike herbicidal derivatives ().
Structural Similarity ≠ Functional Equivalence: notes only a 20% chance that structurally similar compounds (Tanimoto >0.85) share gene expression profiles. For example, Fingolimod analogues () show divergent in vivo effects despite similar scaffolds, underscoring the role of pharmacokinetics and off-target interactions.
Role of Fluorine: The 4-fluorophenyl group may enhance binding to hydrophobic receptor pockets, similar to dichlorophenyl groups in sigma ligands ().
Biological Activity
The compound 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine is a complex organic molecule with potential therapeutic applications. It belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article synthesizes the available research findings on the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of fluorine and a complex piperazine structure which contributes to its pharmacological properties. The key functional groups include:
- Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities.
- Naphthalen-1-yloxy group : Enhances lipophilicity and may influence receptor binding.
Biological Activity Overview
Research has demonstrated that compounds with similar structures exhibit a range of biological activities. Here are some notable findings:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:
- In vitro studies : Compounds structurally related to the target molecule have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating potent activity (values as low as 4.37 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20b | A-549 | 8.03 ± 0.5 |
Antimicrobial Activity
The antimicrobial activity of related compounds has also been assessed:
- In vitro antimicrobial assays : Certain derivatives exhibited promising antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of key enzymes : Many pyrazolo[1,5-a]pyrimidines act by inhibiting enzymes crucial for cancer cell proliferation.
- Receptor interactions : The compound may interact with various receptors involved in cellular signaling pathways, potentially altering tumor growth dynamics.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications in the side chains significantly affected their anticancer efficacy. The introduction of specific substituents led to enhanced potency against certain cancer types, suggesting that structural optimization is key for developing effective therapeutics .
Study 2: Antimicrobial Properties
Another research effort focused on synthesizing naphthalene-containing derivatives showed that compounds with naphthalen-1-yloxy groups displayed improved antibacterial properties compared to their non-naphthalene counterparts. This study emphasized the importance of structural components in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
